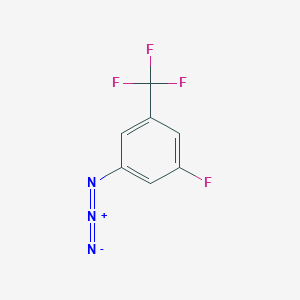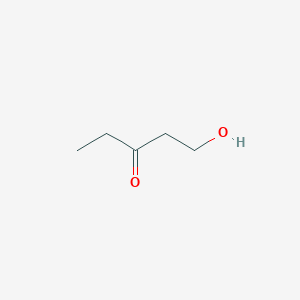
1-Hydroxypentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxypentan-3-one can be synthesized through several methods, including:
Aldol Reaction: This involves the dimerization of aldehydes or ketones to form β-hydroxy aldehydes or ketones.
Reduction of 3-Pentanone: The reduction of 3-pentanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can produce this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale aldol reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction.
Analyse Des Réactions Chimiques
1-Hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acids, and bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Hydroxypentan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
1-Hydroxypentan-3-one can be compared with other similar compounds, such as:
2-Hydroxy-pentan-3-one: Similar in structure but with the hydroxyl group attached to the second carbon.
3-Hydroxy-2-pentanone: Another isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: this compound is unique due to its specific structural arrangement, which influences its reactivity and applications. Its position of the hydroxyl group provides distinct chemical properties compared to its isomers.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-pentan-3-one
- 3-Hydroxy-2-pentanone
- 1-Hydroxy-4-methylpentan-3-one
Propriétés
Formule moléculaire |
C5H10O2 |
|---|---|
Poids moléculaire |
102.13 g/mol |
Nom IUPAC |
1-hydroxypentan-3-one |
InChI |
InChI=1S/C5H10O2/c1-2-5(7)3-4-6/h6H,2-4H2,1H3 |
Clé InChI |
TYXULUBCBKMSSK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Difluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B13458254.png)
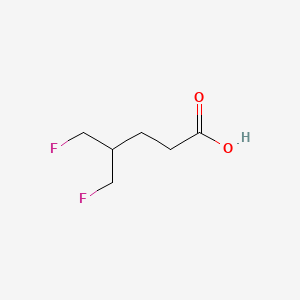
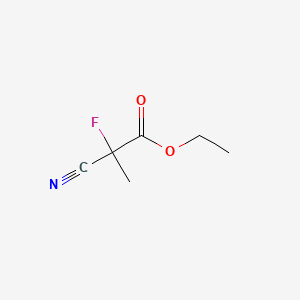

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)

![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
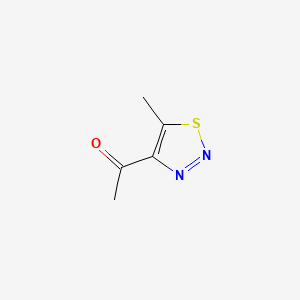
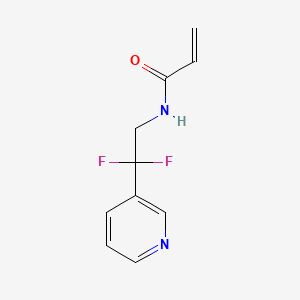
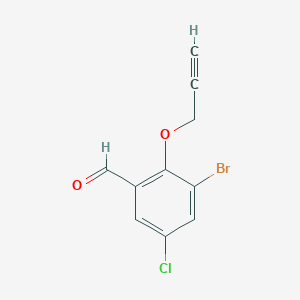
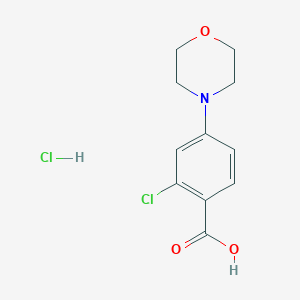
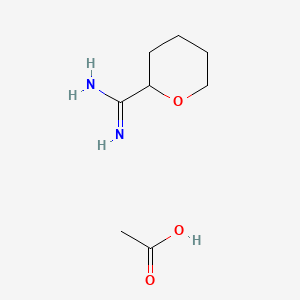
![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine dihydrochloride](/img/structure/B13458341.png)
